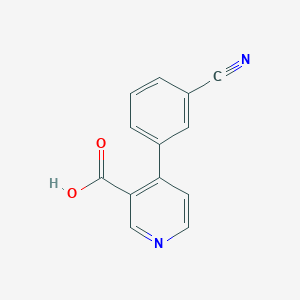

4-(3-Cyanophenyl)nicotinic acid

Overview

Description

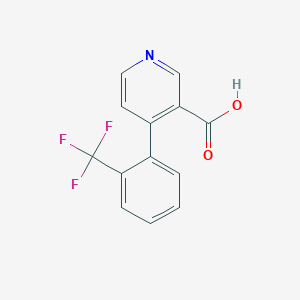

4-(3-Cyanophenyl)nicotinic acid, also known as Nicotinic acid, 4-cyanophenyl ester, is a chemical compound with the molecular formula C13H8N2O2 . It appears as an off-white to light-yellow to yellow powder or crystals .

Synthesis Analysis

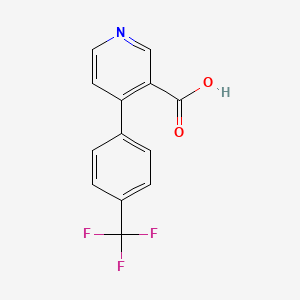

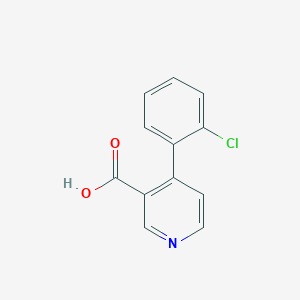

The synthesis of 4-(3-Cyanophenyl)nicotinic acid and its derivatives involves several steps. In one study, newly designed nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) . Another study discussed the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .Molecular Structure Analysis

The molecular structure of 4-(3-Cyanophenyl)nicotinic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 224.2148 .Chemical Reactions Analysis

The chemical reactions involving 4-(3-Cyanophenyl)nicotinic acid are complex and varied. For instance, one study discussed the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines via pyridine C3-arylation of nicotinic acids . Another study mentioned the use of cyanoacetohydrazides for the preparation of heterocycles .Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

4-(3-Cyanophenyl)nicotinic acid: and its derivatives have demonstrated anti-inflammatory and analgesic efficacy. Specifically, 2-substituted aryl derivatives synthesized from nicotinic acid have shown excellent results in reducing inflammation and pain. These compounds could potentially serve as novel drugs within this class, contributing to the management of inflammatory conditions .

Antibacterial and Antibiofilm Activity

Nicotinamide, an amide derivative of nicotinic acid (also known as vitamin B3), has been investigated for various biological applications. It is a component of nicotinamide adenine dinucleotide (NAD). While the specific antibacterial and antibiofilm properties of 4-(3-Cyanophenyl)nicotinic acid require further exploration, its structural similarity to nicotinamide suggests potential activity in these areas .

Novel Molecules via Condensation Reactions

Researchers have synthesized novel molecules based on 4-(3-Cyanophenyl)nicotinic acid hydrazide. The condensation reaction led to a series of acylhydrazones, which could serve as building blocks for drug development. Further investigations are needed to explore their biological activity and potential therapeutic applications .

Dyslipidemia and Cardiovascular Health

Although not directly related to 4-(3-Cyanophenyl)nicotinic acid , it’s essential to mention the broader context. Nicotinic acid (niacin or vitamin B3) has been used historically to manage lipid levels and reduce the risk of heart attacks and atherosclerotic diseases. However, unwanted side effects, such as skin rash, limited its use. Ongoing research aims to develop novel drugs that harness the pharmacological activity of niacin while minimizing adverse effects .

Mechanism of Action

Target of Action

The primary target of 4-(3-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in various physiological processes, including neurotransmission .

Biochemical Pathways

The biochemical pathways affected by 4-(3-Cyanophenyl)nicotinic acid are primarily related to the metabolism of nicotinic acid and nicotinamide, which are precursors of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

While specific pharmacokinetic data for 4-(3-Cyanophenyl)nicotinic acid is not readily available, it can be inferred from studies on nicotine and nicotinic acid. Nicotine’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). It is well absorbed through the skin, lungs, and gastrointestinal tract, and is widely distributed throughout the body . Metabolism of nicotine primarily occurs in the liver, and its metabolites are excreted in the urine .

Result of Action

The molecular and cellular effects of 4-(3-Cyanophenyl)nicotinic acid’s action are likely to be similar to those of nicotine and nicotinic acid. These effects include the stimulation of nAChRs, leading to increased neuronal excitability and altered cell signaling . Additionally, the compound’s role in the metabolism of NAD+ and NADP+ may influence various metabolic processes .

Action Environment

The action, efficacy, and stability of 4-(3-Cyanophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and reactivity .

Safety and Hazards

properties

IUPAC Name |

4-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)11-4-5-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIDHUKMNPNJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692423 | |

| Record name | 4-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyanophenyl)nicotinic acid | |

CAS RN |

1261972-71-7 | |

| Record name | 4-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B3228304.png)